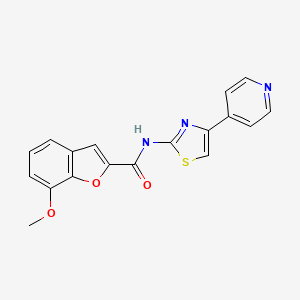

7-méthoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Applications De Recherche Scientifique

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical sensors.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

Thiazole Ring Formation: The thiazole ring is often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The pyridine moiety is introduced through coupling reactions, such as Suzuki or Heck coupling, involving pyridine derivatives and halogenated intermediates.

Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, thiazole derivatives, and pyridine derivatives, depending on the reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen.

Thiazole Derivatives: Compounds such as thiamine and various thiazole-based drugs.

Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications.

This detailed article provides a comprehensive overview of 7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

7-Methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C_{16}H_{14}N_{2}O_{3}S

- Molecular Weight : 302.36 g/mol

- Structural Components : The compound contains a benzofuran moiety, a thiazole ring, and a pyridine substituent, which are instrumental in its biological activity.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit significant neuroprotective effects. A study synthesized several derivatives, including the target compound, and evaluated their efficacy against NMDA-induced excitotoxicity. Key findings include:

- Neuroprotective Efficacy : The compound demonstrated considerable protection against neuronal damage at concentrations of 100 µM. It was found to be comparable to memantine, a known NMDA antagonist, indicating strong neuroprotective potential .

- Mechanism of Action : The neuroprotective effects are attributed to the compound's ability to inhibit excitotoxic pathways mediated by glutamate receptors. This inhibition helps in mitigating oxidative stress and neuronal apoptosis.

Antioxidant Properties

The antioxidant capacity of the compound was assessed through various in vitro assays:

- DPPH Radical Scavenging Activity : The compound showed significant scavenging activity against DPPH radicals, suggesting its potential as an antioxidant agent.

- Lipid Peroxidation Inhibition : The ability to inhibit lipid peroxidation in rat brain homogenates was observed, further supporting its role as an antioxidant .

Antimicrobial Activity

Although primarily studied for neuroprotection, the compound's antimicrobial properties have also been explored:

- Inhibition of Pathogenic Microorganisms : Preliminary studies indicated that certain derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be within the range of 4.69 to 156.47 µM for various tested strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions on the benzofuran moiety significantly influence biological activity:

| Substitution | Biological Activity |

|---|---|

| -CH3 at R2 | Enhanced neuroprotection |

| -OH at R3 | Moderate antioxidant effects |

These findings suggest that modifications to the chemical structure can optimize the compound's efficacy in targeting neurodegenerative conditions.

Case Studies

A notable case study involved testing the compound in animal models for its neuroprotective effects. Results demonstrated a reduction in behavioral deficits associated with excitotoxicity when treated with the compound compared to control groups. The study highlighted the potential for clinical applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name |

7-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-23-14-4-2-3-12-9-15(24-16(12)14)17(22)21-18-20-13(10-25-18)11-5-7-19-8-6-11/h2-10H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQETWQNRNCZWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.